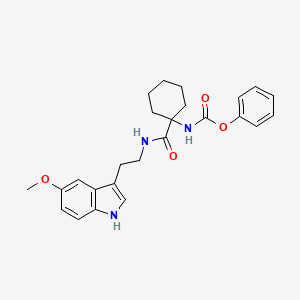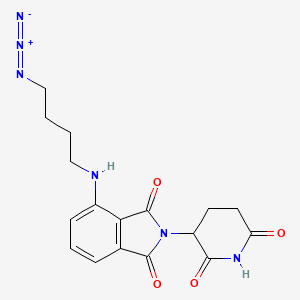
FAAH/TRPV1 blocker-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FAAH/TRPV1 blocker-1 is a dual-acting compound that inhibits both fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1) channels. This compound has garnered significant interest due to its potential therapeutic applications in pain management and inflammation reduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FAAH/TRPV1 blocker-1 involves the rational molecular hybridization of pharmacophores from classical TRPV1 antagonists and FAAH inhibitors . The synthetic route typically includes multiple steps of organic reactions, such as amide bond formation, esterification, and selective reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
FAAH/TRPV1 blocker-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Selective reduction reactions can modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .
Aplicaciones Científicas De Investigación
FAAH/TRPV1 blocker-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the endocannabinoid system and TRPV1 channel interactions.
Biology: Investigated for its role in modulating pain and inflammation pathways in various biological models.
Medicine: Explored as a potential therapeutic agent for conditions such as osteoarthritis, neuropathic pain, and inflammatory diseases
Industry: Utilized in the development of new analgesic and anti-inflammatory drugs.
Mecanismo De Acción
FAAH/TRPV1 blocker-1 exerts its effects by simultaneously inhibiting FAAH and blocking TRPV1 channels. FAAH inhibition leads to increased levels of endocannabinoids, which have analgesic and anti-inflammatory properties. Blocking TRPV1 channels prevents the activation of pain and inflammation pathways. This dual mechanism enhances the compound’s therapeutic potential by targeting multiple pathways involved in pain and inflammation .
Comparación Con Compuestos Similares
FAAH/TRPV1 blocker-1 is unique due to its dual-acting nature, which provides a synergistic effect in pain and inflammation management. Similar compounds include:
URB597: A selective FAAH inhibitor.
Capsazepine: A TRPV1 antagonist.
OMDM198: Another dual FAAH/TRPV1 blocker.
Compared to these compounds, this compound offers a more comprehensive approach by targeting both FAAH and TRPV1, potentially leading to enhanced therapeutic outcomes .
Propiedades
Fórmula molecular |
C25H29N3O4 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
phenyl N-[1-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C25H29N3O4/c1-31-20-10-11-22-21(16-20)18(17-27-22)12-15-26-23(29)25(13-6-3-7-14-25)28-24(30)32-19-8-4-2-5-9-19/h2,4-5,8-11,16-17,27H,3,6-7,12-15H2,1H3,(H,26,29)(H,28,30) |
Clave InChI |
CNRQCSUIZZMJDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)NC(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)

![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)




![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)

